molecular formula C22H16N2O4S B2501195 Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-84-3

Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2501195
CAS No.: 887902-84-3
M. Wt: 404.44
InChI Key: HRSFCMIGBYSWIB-UHFFFAOYSA-N
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Description

Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C22H16N2O4S and its molecular weight is 404.44. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis and Drug Discovery Applications

Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate serves as a critical component in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives are valuable as new building blocks in drug discovery, offering a pathway to explore chemical space around the molecule for potential pharmaceutical applications. The synthesis of these compounds involves elegant pathways, allowing for substitution at multiple positions and thus enabling a broad exploration of their potential bioactivities (Durcik et al., 2020).

Crystallographic Studies and Dehydration Phenomenon

The compound has been subject to crystallographic studies, particularly focusing on the dehydration phenomenon in similar benzo[d]thiazole derivatives. These studies provide valuable insights into the molecular structure and interactions, which are crucial for designing compounds with desired properties and activities (Arshad et al., 2013).

Novel Derivatives and Their Synthesis

Research on benzo[d]thiazole derivatives, including those related to this compound, has led to the synthesis of novel compounds. These studies aim to expand the understanding and applications of benzo[d]thiazole in medicinal chemistry, investigating new synthesis methods, structural characterization, and potential bioactivities (Yıldız et al., 2010).

Applications in Heterocyclic Chemistry

The compound and its derivatives have applications in forming N-heterocyclic carbenes, showcasing the versatility of benzo[d]thiazole-based compounds in heterocyclic chemistry. These applications include forming cyclic boron adducts and palladium complexes, further illustrating the compound's utility in developing new chemical entities with potential pharmaceutical applications (Liu et al., 2016).

Antitumor Activity and DNA Adduct Formation

Studies have explored the antitumor activities of 2-(4-aminophenyl)benzothiazoles, a class of compounds related to this compound. These compounds have been shown to generate DNA adducts in sensitive tumor cells, indicating their mechanism of action and potential as antitumor agents (Leong et al., 2003).

Properties

IUPAC Name

methyl 2-[(3-phenoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S/c1-27-21(26)15-10-11-18-19(13-15)29-22(23-18)24-20(25)14-6-5-9-17(12-14)28-16-7-3-2-4-8-16/h2-13H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSFCMIGBYSWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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